Defined Role as the Essential Carboxylic Acid Intermediate in the TAK-875 (Fasiglifam) GPR40 Agonist Synthetic Route
3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- (as its methyl ester, CAS 805250-17-3) is the documented key intermediate for the synthesis of fasiglifam (TAK-875), a GPR40/FFAR1 agonist that reached Phase III clinical trials [1]. The synthetic route from 6-hydroxybenzofuran-3-acetic acid (CAS 69716-04-7) proceeds via esterification to the methyl ester followed by Pd/C-catalyzed hydrogenation to yield racemic methyl (6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, which then undergoes Ru-catalyzed asymmetric hydrogenation to produce the (S)-enantiomer used in TAK-875 assembly [2][3]. The 2nd-generation manufacturing process for this intermediate achieved a substrate-to-catalyst ratio (s/c) of 20,000 using a ruthenium catalyst with (R)-PEA as chiral amine, enabling commercial-scale production [3]. In contrast, positional isomers such as 2,3-dihydrobenzofuran-5-acetic acid (CAS 69999-16-2) lack the 6-hydroxy group required for the O-alkylation step that attaches the biphenyl ether moiety, making them unsuitable for this synthetic pathway [1][2].
| Evidence Dimension | Synthetic pathway compatibility for GPR40 agonist TAK-875 |
|---|---|
| Target Compound Data | Applicable: 6-OH group enables O-alkylation with biphenyl bromide to install the pharmacophore; s/c 20,000 achieved in 2nd-gen asymmetric hydrogenation using Ru catalyst [3] |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-5-acetic acid (CAS 69999-16-2): Lacks 6-OH group; cannot participate in O-alkylation step. 6-Hydroxybenzofuran-3-acetic acid (CAS 69716-04-7): Requires hydrogenation to reach the dihydro state; is the precursor, not the intermediate itself [2] |
| Quantified Difference | Qualitative functional group presence (6-OH): absent in 5-acetic acid isomer. Synthetic role: Key intermediate (target) vs. precursor (unsaturated analog) vs. incompatible (positional isomer) |
| Conditions | TAK-875 synthetic route as described in patent and process chemistry literature; O-alkylation with 3-(bromomethyl)-2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl [1][3] |
Why This Matters
For procurement supporting GPR40 agonist development or TAK-875 analog programs, the 6-hydroxy group is non-negotiable for the key O-alkylation coupling step; selection of a positional isomer without this group would block the entire synthetic route.
- [1] Drug Synthesis Database. Methyl [6-hydroxy-2,3-dihydro-1-benzofuran-3(S)-yl]acetate (VII) synthesis via cyclization of resorcinol with ethyl 4-chloroacetoacetate, followed by NaOH reflux and hydrogenation. data.yaozh.com View Source
- [2] Negoro N, Sasaki S, Mikami S, et al. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Med Chem Lett. 2010. doi:10.1021/ml1000855. ACS Figshare collection. View Source
- [3] Yamamoto K, et al. Development of a Ruthenium Catalyzed Asymmetric Hydrogenation for fasiglifam (TAK-875) Process. J. Synth. Org. Chem. Jpn. 2017;75(5):432-440. J-STAGE. Abstract: s/c 20,000 achieved with Ru catalyst and (R)-PEA under 2nd-generation conditions. View Source
